



# Application Notes and Protocols: USP30 Inhibition in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FM-476   |           |
| Cat. No.:            | B1192716 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

These application notes provide a comprehensive overview of the therapeutic potential of inhibiting Ubiquitin Specific Peptidase 30 (USP30), a key negative regulator of mitophagy. While the initial query referenced "**FM-476**," our research indicates this may be a misnomer. The data herein focuses on potent and selective USP30 inhibitors, with a particular emphasis on MTX115325, a brain-penetrant molecule with significant preclinical validation. USP30 inhibition presents a promising strategy for mono- and combination therapies in neurodegenerative diseases and oncology by modulating mitochondrial quality control and cell survival pathways.

## **Mechanism of Action: USP30 and Mitophagy**

USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. It counteracts the activity of the E3 ubiquitin ligase Parkin, which is crucial for initiating the selective autophagic clearance of damaged mitochondria (mitophagy). By removing ubiquitin chains from mitochondrial surface proteins, USP30 acts as a brake on mitophagy.[1] Inhibition of USP30, therefore, "releases the brake," promoting the removal of dysfunctional mitochondria. This mechanism is of significant interest in pathologies associated with mitochondrial dysfunction, such as Parkinson's disease and certain cancers.[1][2]



## **Therapeutic Rationale for Combination Therapies**

The modulation of fundamental cellular processes like mitophagy and apoptosis by USP30 inhibition provides a strong basis for synergistic combination therapies.

- Neurodegenerative Diseases (e.g., Parkinson's Disease): In conditions characterized by the
  accumulation of damaged mitochondria and protein aggregates, enhancing mitophagy
  through USP30 inhibition can be neuroprotective.[3][4][5] Combination with agents that
  reduce protein aggregation or neuroinflammation could offer enhanced therapeutic benefits.
- Oncology: In cancer, the role of mitophagy is context-dependent. However, by influencing
  mitochondrial-dependent apoptosis and interacting with key cancer signaling pathways like
  AKT/mTOR, USP30 inhibitors can sensitize cancer cells to other therapeutic agents.[6][7][8]

## **Quantitative Data Summary**

The following tables summarize key quantitative data for the USP30 inhibitor MTX115325.

| Parameter | Value | Assay System                                                       | Reference  |
|-----------|-------|--------------------------------------------------------------------|------------|
| IC50      | 12 nM | Biochemical<br>fluorescence<br>polarization assay<br>(human USP30) | [3][9][10] |
| IC50      | 13 nM | Biochemical assay<br>(mouse USP30)                                 | [3]        |
| IC50      | 25 nM | Ubiquitin-like probe access assay (in-cell)                        | [3]        |
| EC50      | 32 nM | TOM20 ubiquitination in HeLa cells overexpressing Parkin           | [3][9]     |

Table 1: In Vitro Potency of MTX115325



| Animal Model                                           | Treatment                                                                        | Key Findings                                                                                                                                    | Reference |
|--------------------------------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| AAV-A53T-SNCA<br>mouse model of<br>Parkinson's Disease | 15 mg/kg and 50<br>mg/kg MTX115325<br>(oral gavage, twice<br>daily for 10 weeks) | Significant protection against loss of TH+ neurons; Abrogation of dopamine and its metabolites (HVA, DOPAC) loss in the ipsilateral hemisphere. | [3][11]   |

Table 2: In Vivo Efficacy of MTX115325

# Signaling Pathways and Experimental Workflows USP30 in the PINK1/Parkin Mitophagy Pathway





Click to download full resolution via product page

Caption: The role of USP30 in the PINK1/Parkin pathway of mitophagy and its inhibition by MTX115325.

## Potential Synergy of USP30 and AKT/mTOR Inhibition in Cancer





Click to download full resolution via product page

Caption: Proposed synergistic mechanism of USP30 and AKT/mTOR inhibitors in promoting cancer cell apoptosis.

## **Experimental Protocols**

# Protocol 1: Western Blot Analysis of TOM20 Ubiquitination



Objective: To assess the effect of a USP30 inhibitor on the ubiquitination of the outer mitochondrial membrane protein TOM20.

#### Materials:

- HeLa cells overexpressing Parkin
- USP30 inhibitor (e.g., MTX115325)
- Antimycin A and Oligomycin A (A/O)
- Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- · Primary antibodies: anti-TOM20, anti-Ubiquitin
- HRP-conjugated secondary antibody
- ECL substrate
- Chemiluminescence imaging system

#### Procedure:

- Cell Treatment: Seed HeLa-Parkin cells and allow them to adhere overnight. Treat cells with the desired concentrations of the USP30 inhibitor (e.g., 10 nM 1 μM MTX115325) for 90 minutes.[9] For inducing mitochondrial stress, co-treat with Antimycin A and Oligomycin A (A/O) at a final concentration of 1 μM each for the last hour of inhibitor treatment.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel.
   After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate with primary antibodies (anti-TOM20 and anti-ubiquitin) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Look for higher molecular weight bands corresponding to ubiquitinated TOM20 in inhibitor-treated samples.

# Protocol 2: Quantification of Mitophagy using mt-Keima by Flow Cytometry

Objective: To quantitatively measure the effect of a USP30 inhibitor on mitophagic flux in living cells.

#### Materials:

- Cells stably expressing the mt-Keima reporter (e.g., SH-SY5Y mt-Keima)
- USP30 inhibitor (e.g., MTX115325)
- Mitochondrial stressor (e.g., Antimycin A/Oligomycin A or CCCP)



- Flow cytometer with 405 nm and 561 nm lasers
- FACS buffer (PBS with 1% BSA)

#### Procedure:

- Cell Treatment: Seed mt-Keima expressing cells in a multi-well plate. Treat with the USP30 inhibitor at various concentrations for the desired duration (e.g., 72 hours for MTX115325).[9]
   A positive control group should be treated with a known mitophagy inducer like A/O or CCCP.
- Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
- Staining (Optional): A viability dye can be used to exclude dead cells from the analysis.
- Flow Cytometry Analysis:
  - Resuspend cells in FACS buffer.
  - Analyze the cells on a flow cytometer. Excite the mt-Keima probe with both 405 nm (neutral pH, mitochondria) and 561 nm (acidic pH, lysosome) lasers.
  - Collect emission signals (e.g., using PE-CF594 for 561 nm excitation and BV605 for 405 nm excitation).
- Data Analysis:
  - Gate on the live, single-cell population.
  - Create a dot plot of the 561 nm signal versus the 405 nm signal.
  - An increase in the ratio of the 561 nm to 405 nm signal indicates an increase in mitophagy.
  - Quantify the percentage of cells in the "high ratio" gate, representing cells with active mitophagy.[12]

## **Protocol 3: Cell Viability Assay for Combination Studies**

Objective: To assess the synergistic effect of a USP30 inhibitor and another therapeutic agent (e.g., an AKT inhibitor) on cancer cell viability.



#### Materials:

- Cancer cell line of interest (e.g., Jurkat T leukemia cells)
- USP30 inhibitor
- Second therapeutic agent (e.g., AKT inhibitor)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
- 96-well plates
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
- Drug Treatment: Treat cells with a dose-response matrix of the USP30 inhibitor and the second agent, both alone and in combination. Include a vehicle-only control.
- Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
- Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
  - Determine the IC50 for each individual agent.
  - Calculate synergy using a suitable model, such as the Bliss independence model or the Chou-Talalay method (Combination Index). Synergy is indicated when the combined effect is greater than the additive effect of the individual drugs.[6]

## Conclusion



The inhibition of USP30, exemplified by the potent and selective inhibitor MTX115325, holds significant promise for the treatment of neurodegenerative diseases and cancer. The ability of USP30 inhibitors to modulate mitophagy and apoptosis provides a strong rationale for their use in combination with other therapeutic agents. The protocols and data presented in these application notes offer a foundation for researchers to explore the full therapeutic potential of this novel target. Further investigation into synergistic combinations is warranted to advance these promising therapies toward clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. missiontherapeutics.com [missiontherapeutics.com]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP30 inhibition augments mitophagy to prevent T cell exhaustion PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTX115325 (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]



- 12. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- To cite this document: BenchChem. [Application Notes and Protocols: USP30 Inhibition in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192716#fm-476-in-combination-with-other-therapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com